molecular formula C11H17N3O4 B2670923 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775466-24-4

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid

Cat. No. B2670923
CAS RN: 1775466-24-4
M. Wt: 255.274
InChI Key: HLVSDZCIOQAIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid, also known as MPMPA, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has also been investigated for its potential use as a diagnostic tool for certain diseases, including cancer.

Mechanism of Action

The exact mechanism of action of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways in cells. 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria by interfering with their replication cycle.
Biochemical and Physiological Effects:
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has also been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has several advantages as a research tool. This compound is relatively easy to synthesize and is readily available from commercial sources. 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are some limitations to the use of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid in lab experiments. This compound has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain assays. In addition, 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid. One area of research is the development of new drugs based on the structure of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid. Several derivatives of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid have been synthesized and tested for their biological activity, and these compounds may have potential as new drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid. Further studies are needed to fully understand how this compound exerts its biological effects. Finally, the use of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid as a diagnostic tool for certain diseases, including cancer, warrants further investigation.

Synthesis Methods

The synthesis of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid involves the reaction of 2-amino-4-methoxymethyl-5-methylpyrimidine with 3-methoxypropylamine under appropriate conditions. This reaction results in the formation of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid in high yield and purity. Several modifications of this synthesis method have been reported in the literature, including the use of different solvents and reaction conditions to optimize the yield and purity of the final product.

properties

IUPAC Name

4-(methoxymethyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-17-5-3-4-12-11-13-6-8(10(15)16)9(14-11)7-18-2/h6H,3-5,7H2,1-2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSDZCIOQAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C(=N1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

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